TI 1 protein
Description
Historical Context and Initial Academic Mentions of TIA-1 Protein
The T-cell intracellular antigen-1 (TIA-1) is an RNA-binding protein that has been a subject of research due to its critical roles in gene regulation. It was identified as an apoptosis-promoting factor that modulates the alternative splicing of messenger RNA (mRNA) transcripts. rcsb.org Specifically, TIA-1 is known to interact with the pre-mRNA of the Fas receptor, which is involved in initiating apoptosis, or programmed cell death. rcsb.orguniprot.org
Early research characterized TIA-1 as a multi-domain protein that recognizes and binds to poly-uridine tract RNA sequences. This binding is crucial for facilitating the recognition of 5' splice sites by the U1 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome machinery. rcsb.org
Overview of Presumed Biological Significance of TIA-1 Protein
The biological significance of TIA-1 is multifaceted, primarily revolving around its function in regulating gene expression at the post-transcriptional level. Its key functions include:
Alternative Splicing: TIA-1 is a crucial modulator of alternative splicing, a process that allows a single gene to code for multiple proteins. By binding to specific sequences on pre-mRNA, TIA-1 can influence which exons are included or excluded from the final mRNA transcript. rcsb.orguniprot.org This function is particularly important in processes like apoptosis, where TIA-1's regulation of Fas receptor splicing can determine cell fate. uniprot.org
Translational Repression: TIA-1 can bind to AU-rich elements (AREs) in the 3' untranslated regions (3' UTRs) of mRNAs, leading to the repression of their translation into proteins. This mechanism is involved in controlling the expression of inflammatory mediators like TNF. uniprot.org
Stress Granule Formation: In response to cellular stress, TIA-1 plays a role in the formation of cytoplasmic stress granules. These are dense aggregates of proteins and RNAs that form when translation is arrested, helping the cell to cope with adverse conditions. uniprot.orguniprot.org
Current Research Landscape and Unaddressed Scientific Questions for TIA-1 Protein
Current research continues to explore the intricate mechanisms of TIA-1 function and its involvement in various diseases. One area of focus is understanding the precise molecular interactions and conformational changes that TIA-1 undergoes when it binds to RNA. rcsb.org Studies using techniques like nuclear magnetic resonance (NMR) and small-angle X-ray scattering (SAXS) have revealed that the different domains of TIA-1 are largely independent in the absence of RNA but adopt a more compact arrangement upon RNA binding. rcsb.org
Despite significant progress, several questions remain:
The full extent of TIA-1's target RNAs and how it achieves specificity in a cellular context.
The detailed mechanisms by which TIA-1's activity is regulated within the cell.
The complete role of TIA-1 in the pathogenesis of diseases where its function is dysregulated, such as certain cancers and neurodegenerative disorders.
Further research is needed to fully elucidate the complex roles of TIA-1 in cellular homeostasis and disease.
Interactive Data Table: Properties of TIA-1 Protein
| Property | Description | Source |
| Full Name | T-cell intracellular antigen-1 | rcsb.orguniprot.org |
| Function | RNA-binding protein involved in alternative splicing and translational repression. | rcsb.orguniprot.org |
| Key Interactions | Binds to poly-uridine tract RNA sequences. | rcsb.org |
| Cellular Location | Primarily located in the nucleus, but can shuttle to the cytoplasm. | uniprot.org |
| Involvement in Disease | Implicated in apoptosis regulation and stress response. | uniprot.orguniprot.org |
Properties
CAS No. |
143891-49-0 |
|---|---|
Molecular Formula |
C5H5NO4T4 |
Synonyms |
TI 1 protein |
Origin of Product |
United States |
Molecular Biology and Genetic Basis of Ti 1 Protein
Genomic Locus and Gene Structure of T1/ST2 Protein
The human IL1RL1 gene is situated on chromosome 2q12.1, spanning approximately 40 kilobases (kb). assaygenie.comfrontiersin.org This locus is part of a larger cluster of genes belonging to the IL-1 receptor family. genecards.orgnih.gov The gene's structure is intricate, giving rise to different protein isoforms through alternative processing of its transcripts. assaygenie.comersnet.org
The IL1RL1 gene possesses a complex exon-intron structure that facilitates the production of multiple protein isoforms. assaygenie.comoup.com The two primary isoforms are a full-length, membrane-bound receptor (ST2L) and a shorter, soluble form (sST2) that acts as a decoy receptor. harvard.edufrontiersin.org The generation of these distinct isoforms is a result of alternative splicing and the use of different polyadenylation signals. researchgate.net
The full-length ST2L variant is comprised of 11 exons, while the soluble sST2 variant contains 8 exons. oup.com The rat homolog, known as Fit-1, also demonstrates this alternative processing, with distinct mRNA transcripts coding for the membrane-bound and soluble forms. embopress.org This differential splicing is crucial for regulating the biological activity of the IL-33/ST2 signaling pathway. harvard.edu
| Isoform | Number of Exons | Key Structural Features | Reference |
|---|---|---|---|
| ST2L (Membrane-bound) | 11 | Includes transmembrane and intracellular domains. | oup.com |
| sST2 (Soluble) | 8 | Lacks transmembrane and intracellular domains; functions as a decoy receptor. | oup.com |
| ST2V | Variable | A variant form expressed in the gut with a hydrophobic tail. | assaygenie.com |
The expression of the IL1RL1 gene is controlled by complex upstream regulatory elements, including two distinct promoter regions. assaygenie.comfrontiersin.org These are a distal promoter and a proximal promoter, which are responsible for the differential expression of the ST2L and sST2 isoforms. frontiersin.orgresearchgate.net The distal promoter is located approximately 15 kb upstream of the proximal promoter and is primarily responsible for the transcription of the membrane-bound ST2L. frontiersin.org The proximal promoter, on the other hand, drives the expression of the soluble sST2 isoform. frontiersin.org
In addition to these promoters, other regulatory sequences such as enhancers and silencers are likely involved in the fine-tuning of IL1RL1 expression in different cell types and under various physiological conditions. For instance, a PMA-responsive element has been identified near the proximal promoter in a mouse fibroblast cell line. frontiersin.org
Transcriptional Regulation of T1/ST2 Protein Expression
The transcription of the IL1RL1 gene is a highly regulated process involving the interplay of cis-regulatory modules, trans-acting factors, and epigenetic modifications. This intricate network of regulation allows for precise control over the levels of the membrane-bound and soluble ST2 isoforms, thereby modulating the cellular response to its ligand, IL-33.
The activity of the distal and proximal promoters of the IL1RL1 gene is a key determinant of which isoform is predominantly expressed. frontiersin.org The distal promoter is active in cell types such as mast cells and Th2 lymphocytes, leading to the production of the membrane-bound ST2L receptor. assaygenie.comnih.gov In contrast, the proximal promoter is active in cell types like fibroblasts, resulting in the secretion of the soluble sST2. frontiersin.org Studies have shown that single nucleotide polymorphisms (SNPs) within these promoter regions can influence promoter activity and are associated with conditions like atopic dermatitis. oup.com For example, specific genetic variants in the distal promoter can alter luciferase activity in reporter assays, indicating their functional significance. oup.com
A variety of trans-acting factors, or transcription factors, bind to the regulatory regions of the IL1RL1 gene to either activate or repress its transcription. The GATA family of transcription factors plays a prominent role in this process. assaygenie.com GATA-2 is a critical transactivator of the human IL1RL1 promoter in mast cells and basophils, while GATA-1 can act as a repressor. assaygenie.com The transcription factor PU.1 also binds to the distal promoter and cooperates with GATA-2 to induce the expression of ST2L. frontiersin.org
Other important transcription factors include NF-κB and AP-1, which are involved in the activation of the proximal promoter. harvard.edu Proinflammatory cytokines such as IL-1β and TNF-α can enhance T1/ST2 expression, likely through the activation of these transcription factors. aai.orggoogle.co.ug
| Transcription Factor | Binding Site/Promoter | Effect on Expression | Cell Type | Reference |
|---|---|---|---|---|
| GATA-2 | Distal Promoter | Activation | Mast cells, Basophils | assaygenie.com |
| GATA-1 | Distal Promoter | Repression | Mast cells, Basophils | assaygenie.com |
| PU.1 | Distal Promoter | Co-activation with GATA-2 | Mast cells, Basophils | frontiersin.org |
| NF-κB | Proximal Promoter | Activation | - | harvard.edu |
| AP-1 | Proximal and Distal Promoters | Activation | - | harvard.edu |
| STAT5A | Promoter | Activation | Mast cells, Th2 cells | genecards.orgassaygenie.com |
Epigenetic mechanisms, including DNA methylation and histone modifications, play a crucial role in regulating IL1RL1 gene expression. researchgate.netmdpi.com Studies have shown that the methylation status of CpG islands near the IL1RL1 gene is associated with gene expression levels and can be influenced by genetic variants (meQTLs). researchgate.netersnet.org For example, certain asthma-risk SNPs in the IL1RL1 gene are strongly associated with the methylation levels at specific CpG sites. ersnet.org
Histone modifications also contribute to the regulation of IL1RL1. The stimulation with IL-33 can induce chromatin remodeling at the IL1RL1 gene locus, leading to increased expression of ST2 in memory Th2 cells. frontiersin.org This suggests a dynamic interplay between signaling pathways and the epigenetic landscape in controlling the expression of this important receptor.
Post-Transcriptional Control of TI 1 Protein
Post-transcriptional regulation encompasses a variety of mechanisms that act on the messenger RNA (mRNA) transcript after it has been synthesized from the DNA template. These control points are crucial for determining the amount of protein produced from a given gene and for generating protein diversity. For the this compound, these mechanisms include the regulation of mRNA stability, interference by microRNAs, and the generation of different protein versions through alternative splicing.
The stability of an mRNA molecule is a key determinant of its availability for translation into protein. The rate of mRNA degradation is a regulated process that allows cells to rapidly alter gene expression in response to internal and external stimuli. plos.org The half-life of mRNA molecules can vary widely, from minutes to hours, and is controlled by the interplay of cis-acting sequences within the mRNA and trans-acting RNA-binding proteins (RBPs). plos.orgsdbonline.org
The 3' untranslated region (UTR) of mRNA often contains AU-rich elements (AREs) that are recognized by RBPs, which can either promote stability or target the mRNA for degradation. For instance, the protein tristetraprolin (TTP) binds to AREs in the 3' UTR of target mRNAs, including those of many inflammatory mediators, and recruits deadenylase complexes to initiate mRNA decay. aai.org While specific studies detailing the full range of RBPs that directly control TIM-1 mRNA stability are emerging, the principle of post-transcriptional regulation of mRNA levels is well-established for genes involved in immune responses. embopress.org The dynamic regulation of TIM-1 mRNA levels observed in conditions like kidney injury and cancer suggests that its stability is likely under stringent control. nih.gov
General mechanisms of mRNA degradation involve the removal of the poly(A) tail (deadenylation), followed by either 5'-to-3' exonucleolytic decay after decapping or 3'-to-5' degradation by the exosome complex. plos.org The metabolic state of the cell can also influence global mRNA stability, indicating a link between cellular energy status and gene expression regulation at the post-transcriptional level. nih.gov
MicroRNAs (miRNAs) are small, non-coding RNA molecules, typically 18-24 nucleotides in length, that play a critical role in post-transcriptional gene silencing. nih.gov They function by binding to complementary sequences in the 3' UTR of target mRNAs, leading to either translational repression or mRNA degradation. nih.govnih.gov The regulation of TIM-1 by miRNAs has been identified as a significant control mechanism in various physiological and pathological contexts.
Bioinformatic analyses and functional assays have identified specific miRNAs that target the TIM-1 transcript. For example, miR-142 has been shown to be a specific and conserved regulator of TIM-1. nih.gov In human brain microvascular endothelial cells, miR-142 functionally modulates TIM-1 expression. Transfection with a miR-142 mimic reduces TIM-1 mRNA levels, while a miR-142 inhibitor increases them. nih.gov This regulatory relationship has potential implications for conditions such as stroke and viral infections where TIM-1 is involved. nih.gov
Another miRNA implicated in TIM-1 regulation is miR-490-3p . In the context of gastric adenocarcinoma, the long non-coding RNA AL139002.1 can act as a sponge for miR-490-3p, preventing it from binding to and suppressing its target, HAVCR1 (TIM-1). frontiersin.org This interaction highlights a competitive regulatory network where the levels of a long non-coding RNA can indirectly control TIM-1 expression by sequestering a regulatory miRNA. frontiersin.org The interplay between miRNAs and TIM-1 is an area of active research, with implications for understanding and potentially treating a range of diseases. frontiersin.org
Table 1: MicroRNAs Regulating this compound (TIM-1)
| MicroRNA | Target Gene | Effect on TIM-1 | Cellular Context | Potential Implication |
|---|---|---|---|---|
| miR-142 | TIM-1 (HAVCR1) | Inhibition of expression | Human Brain Microvascular Endothelial Cells | Stroke, Viral Infections |
| miR-490-3p | TIM-1 (HAVCR1) | Inhibition of expression | Gastric Adenocarcinoma Cells | Cancer Progression |
Alternative splicing is a widespread mechanism in higher eukaryotes that allows a single gene to produce multiple distinct mRNA transcripts and, consequently, different protein isoforms. pnas.org This process exponentially increases the coding capacity of the genome and allows for the generation of proteins with diverse, and sometimes opposing, functions. sdbonline.org
While extensive research on alternative splicing of the human TIM-1 gene is ongoing, studies on the related timeless (tim) gene in Drosophila melanogaster provide a compelling example of how alternative splicing can generate functional diversity within the TIM family. In Drosophila, the splicing pattern of the tim pre-mRNA is highly sensitive to temperature, acting as a molecular thermometer for the circadian clock. nih.govelifesciences.org
At colder temperatures (e.g., 18°C), two specific isoforms, tim-cold and tim-sc (short and cold), are induced. nih.govelifesciences.org The tim-cold mRNA encodes a canonical TIM protein, but its expression is under strong miRNA-mediated control. elifesciences.org The tim-sc isoform encodes a shorter TIM protein that can advance the phase of the circadian clock and partially rescue the function in tim-null mutant flies. nih.govelifesciences.org At warmer temperatures (e.g., 29°C), another isoform, tim-medium , is upregulated. nih.govelifesciences.org This isoform switching, driven by temperature, regulates the levels and activity of the TIM protein, allowing the organism to adapt its circadian behavior to environmental temperature changes. nih.govelifesciences.orgresearchgate.net These temperature-dependent splicing events are regulated by specific spliceosome factors. researchgate.net
This example from Drosophila illustrates the potential for alternative splicing to create functionally distinct isoforms from a single tim gene. It is plausible that similar regulatory mechanisms, perhaps in response to different physiological cues, govern the expression of human TIM-1 isoforms, contributing to its diverse roles in immunity and disease.
Table 2: Temperature-Dependent Alternative Splicing Isoforms of Drosophila timeless (tim) Gene
| Isoform Name | Inducing Condition | Encoded Protein | Functional Consequence |
|---|---|---|---|
| tim-cold | Low Temperature (18°C) | Canonical TIM protein | Expression is under miRNA control |
| tim-sc | Low Temperature (18°C) | Short TIM isoform | Advances the phase of the circadian clock |
| tim-medium | High Temperature (29°C) | Likely nonfunctional protein | Contributes to delay of evening behavioral peak |
Compound and Gene Name Reference
| Name | Type |
| T-cell immunoglobulin and mucin domain-containing protein 1 (TIM-1) | Protein |
| Kidney Injury Molecule-1 (KIM-1) | Protein |
| Hepatitis A virus cellular receptor 1 (HAVCR1) | Protein |
| Tristetraprolin (TTP) | Protein |
| miR-142 | microRNA |
| miR-490-3p | microRNA |
| AL139002.1 | Long non-coding RNA |
| timeless (tim) | Gene/Protein (Drosophila) |
| tim-cold | mRNA Isoform |
| tim-sc | mRNA Isoform |
| tim-medium | mRNA Isoform |
Protein Structure and Biophysical Characteristics of Ti 1 Protein
Predicted Structural Features and Functional Domains of TI 1 Protein
The structural integrity and inhibitory activity of TI1 are closely linked to its defined structural features and the presence of specific functional domains.
Bowman-Birk inhibitors, including pea TI1, are characterized by conserved inhibitory loops that interact with the active sites of target proteases. These proteins typically contain one or more inhibitory domains, each capable of inhibiting a protease. For Bowman-Birk inhibitors, these domains are often bivalent, meaning a single molecule can inhibit two different protease molecules or two different types of proteases simultaneously, such as trypsin and chymotrypsin (B1334515) uniprot.orgidrblab.net. The amino acid sequences within these inhibitory loops contain conserved residues critical for binding and inhibiting the target enzymes uniprot.org.
The tertiary structure of a single polypeptide chain is determined by interactions between amino acid side chains, including hydrogen bonds, ionic bonds, hydrophobic interactions, and crucially, disulfide bonds. For pea TI1, the numerous disulfide bonds play a pivotal role in stabilizing its compact tertiary fold uniprot.org. The arrangement of the inhibitory domains within the single polypeptide chain defines its tertiary structure, presenting the reactive loops for protease interaction.
Folding Pathways and Conformational Dynamics of this compound
Understanding how TI1 attains its functional three-dimensional structure and how its conformation changes is essential for comprehending its biological activity.
Protein folding is the process by which a polypeptide chain acquires its native functional conformation. This process often involves transient intermediate states and can be visualized on an energy landscape idrblab.net. Studies on protein folding pathways utilize techniques to identify these intermediates and the transition states between them idrblab.netsigmaaldrich.com. For the titin I27 domain (a different protein from pea TI1 but relevant for understanding Ig-like domain folding), mechanical unfolding studies have revealed a metastable intermediate where a beta-strand is detached. This suggests that even relatively simple protein domains can fold or unfold through defined intermediate states. The folding of proteins like Bowman-Birk inhibitors, with their extensive disulfide bonding network, likely involves specific pathways for disulfide bond formation and rearrangement to reach the native, stable conformation.
Allosteric regulation involves the binding of a molecule at one site on a protein affecting the protein's activity at a distant site, often through conformational changes frontiersin.org. While the primary function of pea TI1 is direct inhibition through active site binding, conformational changes can still be relevant. Protein dynamics and conformational flexibility are increasingly recognized as important for protein function and regulation. Changes in conformation can be triggered by ligand binding, post-translational modifications, or interactions with other molecules. Although specific details on allosteric regulation or significant conformational changes for pea Bowman-Birk inhibitor were not prominent in the search results, the ability of some protease inhibitors to interact with multiple proteases or undergo structural rearrangements upon binding could imply a degree of conformational adaptability.
| Structural Feature/Characteristic | Description | Relevance to this compound (Pea Bowman-Birk Inhibitor) |
| Conserved Motifs | Specific amino acid sequences within functional regions. | Inhibitory loops containing residues critical for protease binding uniprot.org. |
| Functional Domains | Distinct structural units within a protein often associated with specific functions. | Typically contains one or more inhibitory domains, often bivalent for inhibiting different proteases uniprot.orgidrblab.net. |
| Disulfide Bonds | Covalent linkages between cysteine residues. | Numerous disulfide bonds are characteristic, crucial for structural stability uniprot.org. |
| Secondary Structure | Local polypeptide chain conformations (alpha helices, beta sheets, coils). | Compact structure with limited regular secondary structures, heavily reliant on disulfide bonds uniprot.orgidrblab.net. |
| Tertiary Structure | The overall three-dimensional fold of a single polypeptide chain. | Defined by the arrangement of inhibitory domains and stabilized by disulfide bonds and other interactions uniprot.org. |
| Quaternary Structure | The arrangement of multiple polypeptide subunits in a protein complex. | Can exist as monomers or potentially form dimers or oligomers in some cases. |
| Folding Intermediates | Transient structural states populated during the folding process. | Folding pathway likely involves specific steps for disulfide bond formation; intermediates can exist idrblab.netsigmaaldrich.com. |
| Conformational Dynamics | Fluctuations and changes in protein shape over time. | Relevant for interaction with target proteases and potential regulatory mechanisms. |
| Allosteric Regulation | Regulation of protein activity by binding at a site distinct from the active site, often via conformational changes. | While primarily a direct inhibitor, conformational changes upon binding or in oligomeric forms could be relevant. |
Post-Translational Modifications of Uroplakin 1b (this compound)
Post-translational modifications (PTMs) are crucial for the proper folding, trafficking, assembly, and function of Uroplakin 1b. Several types of PTMs have been identified or are predicted to occur on this protein.
Phosphorylation Events and Kinase/Phosphatase Interactions
While phosphorylation is a significant regulatory PTM for many proteins, including the related Uroplakin IIIa which undergoes tyrosine phosphorylation upon stimuli like fertilization or bacterial binding mdpi.commolbiolcell.orgplos.orgnih.gov, direct evidence for specific phosphorylation sites and associated kinase/phosphatase interactions on Uroplakin 1b itself is limited in the provided search results. The cytoplasmic tail of Uroplakin IIIa is noted for having potential phosphorylation sites and a signaling function, which is distinct from Uroplakin 1b. rupress.orgmdpi.commolbiolcell.orgplos.org
Glycosylation Patterns and Functional Implications
N-glycosylation is a confirmed post-translational modification for Uroplakin 1b. uniprot.orgbiocompare.comgenecards.orgmdpi.comuniprot.orgbiocompare.commolbiolcell.orgabcam.com Uroplakin 1b is N-glycosylated with high-mannose oligosaccharides. uniprot.orguniprot.orgmolbiolcell.org Glycosylation occurs at specific asparagine residues within the consensus sequence Asn-X-Ser/Thr (where X is any amino acid except proline). The glycosylation pattern can differ between related uroplakins; for instance, Uroplakin Ia is glycosylated differently than Uroplakin Ib, with Ia harboring terminal mannose moieties important for binding to FimH adhesin of uropathogenic E. coli. biologists.com While the specific functional implications of Uroplakin 1b's glycosylation pattern are still under investigation, glycosylation is generally critical for the proper folding, quality control, and trafficking of membrane proteins like uroplakins through the endoplasmic reticulum and Golgi apparatus. biologists.com
Data on Uroplakin 1b glycosylation:
| Organism | Modification Type | Glycan Type | Site(s) | Notes | Source |
|---|---|---|---|---|---|
| Human | N-glycosylation | High-mannose | 1 site | By similarity, 9 N-linked glycans | uniprot.org, genecards.org |
| Bovine | N-glycosylation | High-mannose | Predicted | uniprot.org |
Cellular Localization and Trafficking of Ti 1 Protein
Subcellular Compartmentalization of TI 1 Protein
The spatial distribution of TI-1 within the cell is highly regulated, moving from its site of synthesis to its final destination in the nucleus where it carries out its functions.
Following its synthesis on free ribosomes in the cytoplasm, TI-1 has a transient existence in this compartment before its targeted movement to the nucleus. The induction of TI-1 is a downstream event of the AHR signaling cascade. This cascade begins when a ligand, such as TCDD, binds to the AHR, which resides in a latent state within a cytoplasmic protein complex. pnas.orgresearchgate.net Upon ligand binding, the AHR complex undergoes a conformational change, leading to its translocation into the nucleus. pnas.org The subsequent AHR-mediated changes in gene expression include the induction of TI-1. Therefore, while the primary functional site of TI-1 is the nucleus, its life cycle necessarily includes a cytoplasmic phase involving synthesis and transport.
The nuclear translocation of TI-1 is a key regulatory step. Research has demonstrated that exposure to compounds like TCDD and 3-methylcholanthrene (B14862) (3MC) induces the appearance of two TCDD-inducible (TI) nuclear DNA-binding proteins, designated TI-1 and TI-2. nih.gov
TI-1 is the main inducible form and is found in the liver and other tissues. nih.gov Its translocation to the nucleus is a direct consequence of AHR activation. Once inside the nucleus, TI-1 binds to specific DNA sequences known as dioxin-responsive elements (DREs), which are characteristic of the AHR pathway. nih.gov The retention of TI-1 in the nucleus is linked to its role as a DNA-binding protein, where it participates in modulating gene expression.
The nuclear induction of TI-1 is subject to specific regulatory controls. For instance, the phorbol (B1677699) ester TPA (Tetradecanoylphorbol Acetate) can selectively inhibit the nuclear appearance of TI-1, while not affecting the minor form, TI-2. nih.gov This suggests that TI-1 and TI-2 are under different modes of regulation. nih.gov
Table 1: Factors Influencing Nuclear Translocation of TI-1 Protein
| Factor | Effect on TI-1 Nuclear Localization | Context/Notes | Reference |
| 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) | Induces nuclear translocation | A potent activator of the AHR pathway. | nih.gov |
| 3-methylcholanthrene (3MC) | Induces nuclear translocation | An AHR agonist, effective in Ah-responsive mice. | nih.gov |
| Phorbol Esters (e.g., TPA) | Selectively inhibits nuclear induction | Suggests regulation by specific signaling pathways (e.g., involving Protein Kinase C). | nih.gov |
Current scientific literature characterizes TI-1 as a soluble, nuclear DNA-binding protein. nih.gov There is no evidence to suggest that it is an integral membrane protein or that it stably associates with the plasma membrane or organellar membranes. Its function is tied to its ability to access chromatin within the nucleus, which is consistent with a soluble, non-membrane-bound nature.
The transport of proteins from the cytoplasm into the nucleus is a signal-mediated process. For a protein like TI-1 to enter the nucleus, it must contain a specific amino acid sequence known as a Nuclear Localization Signal (NLS). frontiersin.org This signal is recognized by transport receptors, such as importins, which facilitate the protein's passage through the nuclear pore complex. frontiersin.org While the precise NLS sequence for TI-1 has not been explicitly detailed in available research, its presence is inferred from its documented nuclear localization and function. The AHR protein, which initiates the pathway leading to TI-1 induction, also contains an NLS that is critical for its own nuclear import. researchgate.net
Table 2: Summary of TI-1 Protein Subcellular Localization
| Cellular Compartment | Presence of TI-1 | State/Function | Reference |
| Cytoplasm | Transient | Site of synthesis and transit to the nucleus. | pnas.orgnih.gov |
| Nucleus | Predominant | Primary site of function; binds to DNA to regulate gene expression. | nih.gov |
| Cellular Membranes | Not observed | TI-1 is a soluble protein, not known to be membrane-associated. | nih.gov |
Mechanisms of this compound Trafficking
The movement of TI-1 from its point of origin to its functional location is a targeted and specific process that differs significantly from the trafficking of membrane or secreted proteins.
Vesicular transport, which involves the budding and fusion of membrane-enclosed vesicles, is the primary mechanism for trafficking proteins through the secretory pathway—from the endoplasmic reticulum (ER) to the Golgi apparatus and then to lysosomes or the plasma membrane. bioninja.com.auubc.ca This transport system is not involved in the trafficking of most proteins destined for the nucleus.
TI-1, being a nuclear protein synthesized on free ribosomes, is transported to the nucleus via a distinct mechanism. Its trafficking relies on the recognition of its NLS by the nuclear import machinery and subsequent transport through the large, aqueous channel of the nuclear pore complex. This process is independent of the membrane-bound vesicles that characterize the secretory pathway.
Dynamic Shifts in this compound Localization in Response to Stimuli
One of the most well-documented characteristics of TIA-1 is its rapid and dramatic relocalization in response to a wide array of cellular stresses. rupress.org Under basal conditions, TIA-1 is predominantly nuclear, but upon stress, it translocates to the cytoplasm. wikipedia.orgjneurosci.org This translocation is a critical step in the cell's stress response pathway, leading to the formation of SGs. researchgate.netresearchgate.net
SGs are dense cytoplasmic aggregates composed of untranslated mRNAs and a host of RNA-binding proteins, including TIA-1, which acts as a key nucleating factor. wikipedia.orgresearchgate.netnih.gov The formation of these granules is typically initiated by the phosphorylation of the eukaryotic initiation factor 2α (eIF-2α), which leads to a global arrest in protein synthesis. rupress.orgnih.gov TIA-1 functions downstream of this event, helping to sequester the stalled translation initiation complexes into SGs. rupress.orgnih.gov This process allows the cell to conserve energy and resources by halting the translation of non-essential "housekeeping" genes while selectively translating mRNAs that encode protective proteins, such as heat shock proteins. mdpi.com
The translocation of TIA-1 and the subsequent assembly of SGs are highly dynamic processes. Live-cell imaging reveals that TIA-1 continuously shuttles in and out of SGs, indicating that these structures are not static but are active sites for mRNA sorting and processing. rupress.org A variety of stimuli have been shown to trigger this shift in TIA-1 localization.
Table 2: Stimuli Inducing TIA-1 Translocation and Stress Granule Formation
| Stimulus | Description and Research Findings |
|---|---|
| Oxidative Stress | Chemicals like sodium arsenite induce oxidative stress, causing GFP-tagged TIA-1 to move from the nucleus to the cytoplasm in a time-dependent manner, where it forms SGs. rupress.orgmdpi.com This is a commonly used experimental method to study SG dynamics. jneurosci.org |
| Heat Shock | Elevated temperatures trigger a stress response that leads to the stalling of translation and the sequestration of mRNAs into SGs, a process in which TIA-1 is a key participant. mdpi.com |
| Viral Infection | Infection by certain viruses can induce cellular stress and the formation of SGs as a host defense mechanism, involving the relocalization of TIA-1. mdpi.com |
| ER Stress | Perturbations in the endoplasmic reticulum, such as those caused by thapsigargin, activate the unfolded protein response and lead to eIF-2α phosphorylation and TIA-1-dependent SG assembly. conicet.gov.arbiologists.com |
| DNA Damage | In response to DNA damage, TIA-1 dissociates from its target mRNAs, including p53 mRNA, allowing their release from SGs and subsequent translation to mount a DNA damage response. nih.govresearchgate.net |
| Starvation | Nutrient deprivation is a form of cellular stress that can induce the formation of TIA-1-containing stress granules. mdpi.com |
Molecular Interaction Networks of Ti 1 Protein
Protein-Protein Interaction Landscape of TI 1 Protein
The protein-protein interaction network of TIA-1 is complex and dynamic, reflecting its involvement in multiple cellular pathways. These interactions are critical for its role in the formation of ribonucleoprotein complexes and its function as a master regulator of gene expression. mdpi.comcsic.es
Direct Binding Partners and Interaction Domains
TIA-1 is characterized by three RNA Recognition Motifs (RRMs) at its N-terminus and a C-terminal glutamine-rich (Q/N-rich) or prion-related domain (PRD). mdpi.comoup.com These domains mediate its interactions with a variety of protein partners.
One of the most well-characterized interactions is with the U1 small nuclear ribonucleoprotein (snRNP) particle, a key component of the spliceosome. oup.comnih.gov Specifically, the RRM1 domain and the C-terminal Q-rich sequence of TIA-1 are required for its interaction with the U1-C protein of the U1 snRNP. uniprot.orggenecards.org This interaction is crucial for the recruitment of the spliceosome to pre-mRNAs. nih.gov
Another important binding partner is the Fas-activated serine/threonine kinase (FASTK). genecards.orguniprot.org The interaction with FASTK leads to the phosphorylation of TIA-1, which can enhance the recruitment of U1 snRNP to promote the inclusion of specific exons, such as exon 6 in the Fas receptor pre-mRNA. oup.com
Under conditions of cellular stress, TIA-1 interacts with a host of other proteins to form stress granules (SGs). While a direct interaction with G3BP1, another key SG-nucleating protein, has not been definitively shown, they are functionally similar and both contribute to SG assembly. mdpi.com TIA-1 also interacts with its close homolog, TIA-1-related protein (TIAR). rupress.org Furthermore, TIA-1 can interact with molecular chaperones like HSP70, which can regulate the aggregation of its PRD. nih.govmolbiolcell.org
The prion-like domains of TIA-1 and the yeast protein Sup35 have been shown to interact, suggesting a role for these domains in the assembly of multiprotein complexes. nih.gov In the context of neurodegenerative diseases, TIA-1 has been found to bind to phosphorylated tau protein. jneurosci.org
Table 1: Direct Binding Partners of TIA-1 and Interaction Domains
| Binding Partner | TIA-1 Interaction Domain(s) | Functional Consequence |
|---|---|---|
| U1-C (of U1 snRNP) | RRM1 and C-terminal Q-rich sequence | Recruitment of spliceosome to pre-mRNAs. uniprot.orggenecards.org |
| FASTK | Not specified | Phosphorylation of TIA-1, enhanced U1 snRNP recruitment. oup.comuniprot.org |
| TIAR | Not specified | Co-localization in stress granules. rupress.org |
| HSP70 | Prion-related domain (PRD) | Regulation of TIA-1 aggregation. nih.govmolbiolcell.org |
| Sup35 (yeast prion) | Prion-related domain (PRD) | Assembly of multiprotein complexes. nih.gov |
| Phosphorylated Tau | Not specified | Potential role in tau pathophysiology. jneurosci.org |
Formation of Multi-Protein Complexes
TIA-1 is a key player in the formation of large, dynamic multi-protein complexes, most notably stress granules (SGs). nih.gov SGs are cytoplasmic foci that form in response to environmental stress and contain stalled translation pre-initiation complexes. mdpi.comrupress.org The assembly of SGs is initiated by the phosphorylation of the eukaryotic initiation factor 2α (eIF2α). rupress.orgnih.gov Downstream of this event, TIA-1 acts as a nucleating factor, promoting the aggregation of untranslated mRNAs and other RNA-binding proteins. rupress.orgnih.gov
The prion-related domain (PRD) of TIA-1 is essential for this process, as it can self-aggregate and act as a scaffold for SG assembly. nih.govmolbiolcell.org TIA-1 recruits other proteins to SGs, including its homolog TIAR, Poly(A)-binding protein (PABP), and under certain stress conditions, HSP27. rupress.org The formation of these complexes is a highly regulated process, with molecular chaperones like HSP70 playing a role in the disassembly of TIA-1 aggregates. nih.gov
Beyond stress granules, TIA-1 is a component of spliceosomal complexes through its interaction with U1-C, facilitating the recognition of 5' splice sites. oup.comuniprot.org It can also form repressive complexes on target mRNAs, such as the TNF-α transcript, in conjunction with other proteins to inhibit their translation. rupress.org
Interaction Specificity and Affinity Characterization
The interactions of TIA-1 with its protein partners exhibit a range of specificities and affinities that are crucial for its diverse functions. The interaction with U1-C is highly specific, mediated by distinct domains on both proteins, and is essential for its role in splicing. uniprot.org
The self-association of the TIA-1 PRD is concentration-dependent and is a key driver of SG formation. molbiolcell.org This process is akin to prion-like aggregation and can be modulated by interactions with molecular chaperones. nih.gov The affinity of these homotypic interactions can be influenced by post-translational modifications and the presence of other interacting partners.
Interaction with Nucleic Acids (DNA and RNA)
TIA-1 is a quintessential RNA-binding protein, but it also exhibits the ability to interact with DNA. nih.govbiorxiv.org These interactions are fundamental to its roles in regulating transcription, splicing, and translation. wikipedia.orgoup.com
Binding to DNA Sequences and Chromatin (if applicable)
TIA-1 has been shown to bind to specific DNA sequences, suggesting a role in transcriptional regulation. encyclopedia.pubuniprot.org It can bind to AT-rich elements in genomic DNA, such as a conserved element in an intron of the COL2A1 gene. uniprot.orguniprot.org This interaction with DNA may be involved in modulating the transcription of target genes. uniprot.orguniprot.org Furthermore, the C-terminal domain of RNA polymerase II has been found to interact with a complex containing TIA-1, further linking it to the process of transcription. mdpi.comencyclopedia.pub
The RRM1 domain of TIA-1 appears to preferentially bind to single-stranded T-rich DNA. nih.govnih.gov This interaction with DNA may allow TIA-1 to be sequestered until it is needed for post-transcriptional regulation, at which point it can be released by binding to RNA with higher affinity. mdpi.com
Association with RNA Molecules and Ribonucleoprotein Complexes
The primary function of TIA-1 revolves around its interaction with RNA. oup.comuniprot.org It preferentially binds to uridine-rich (U-rich) sequences in RNA, often located in the 3' untranslated regions (3' UTRs) of mRNAs. oup.comuniprot.org This binding can lead to the repression of mRNA translation. uniprot.org
TIA-1's binding to RNA is critical for its role in alternative splicing. By binding to U-rich sequences downstream of 5' splice sites, TIA-1 facilitates the recruitment of the U1 snRNP, thereby influencing which exons are included in the mature mRNA. oup.comuniprot.org A notable example is its regulation of the alternative splicing of the Fas receptor pre-mRNA, which has implications for apoptosis. uniprot.orguniprot.org
In response to stress, TIA-1 binds to untranslated mRNAs and sequesters them into stress granules. rupress.orgmdpi.com This process is dependent on its RNA binding activity, as a mutant TIA-1 lacking its RNA-binding domains cannot inhibit the formation of SGs. rupress.org The binding of TIA-1 to tandem high-affinity binding sites in an mRNA can induce its phase separation, contributing to the formation of SGs. oup.com
Table 2: RNA Binding Characteristics of TIA-1 Domains
| TIA-1 Domain | Preferred RNA Sequence | Role in RNA Binding |
|---|---|---|
| RRM1 | Low intrinsic binding | Enhances binding to U-rich sequences; involved in protein-protein interactions. nih.govnih.gov |
| RRM2 | U-rich sequences | Primary determinant of high-affinity binding to U-rich RNA. nih.gov |
| RRM3 | C-rich sequences | Contributes to binding specificity and enhances affinity, particularly for C-rich motifs. nih.govnih.gov |
Interactions with Lipids and Cellular Membranes
As a transmembrane protein, TIGIT's structure and function are intrinsically linked to the plasma membrane of the cell. Its interactions within this lipid environment are crucial for its ability to act as a receptor and transmit signals.
Membrane Anchoring Mechanisms
TIGIT is classified as a type I transmembrane protein, a structural designation that defines its orientation and anchoring within the cell membrane. delveinsight.commedchemexpress.com This architecture is fundamental to its function, positioning its domains correctly for ligand binding and intracellular signaling. The protein is composed of three principal domains that facilitate its stable integration into the membrane. medchemexpress.combmj.com
The primary mechanism for its anchoring is a single, hydrophobic transmembrane domain. This segment passes through the lipid bilayer, securing the protein in place. It separates the extracellular portion of the protein, which engages with ligands, from the intracellular portion, which is responsible for signaling. mdpi.com
Table 1: Structural Domains of TIGIT and Their Roles in Membrane Interaction
| Domain | Type | Key Features & Function |
| Extracellular Domain | Immunoglobulin variable (IgV) domain | Responsible for binding to ligands such as CD155 and CD112 on the surface of other cells. medchemexpress.combmj.com |
| Transmembrane Domain | Single-pass alpha-helix | A hydrophobic segment that anchors the protein within the plasma membrane, ensuring its correct topological orientation. delveinsight.commdpi.com |
| Intracellular/Cytoplasmic Tail | Short intracellular domain | Contains an Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) and an Immunoglobulin Tyrosine Tail (ITT)-like motif, which are essential for downstream inhibitory signaling. delveinsight.commedchemexpress.com |
Influence on Membrane Dynamics and Signaling
TIGIT significantly influences local membrane organization and is a key transducer of inhibitory signals. Its function is initiated by binding to its ligands, most notably CD155 (also known as the poliovirus receptor or PVR) and CD112 (Nectin-2), which are expressed on antigen-presenting cells (APCs), tumor cells, and other cell types. medchemexpress.combmj.com
Upon engagement with a ligand on an opposing cell, TIGIT can form a cis-homodimer with another TIGIT molecule on the same cell surface. nih.gov This clustering is a critical aspect of membrane dynamics, creating a localized platform for signal transduction. The formation of a TIGIT/PVR complex across the two cells establishes a physical link that can organize the immunological synapse and modulate cell adhesion. nih.govfrontiersin.org
This binding event triggers a cascade of intracellular signaling events. The phosphorylation of tyrosine residues within the ITIM and ITT-like motifs in TIGIT's cytoplasmic tail initiates the inhibitory signal. bmj.commdpi.com This process leads to the suppression of multiple signaling pathways, including the PI3K-Akt, MAPK, and NF-κB pathways, ultimately dampening T cell and NK cell activation, proliferation, and cytokine production. researchgate.netbmj.com
Table 2: TIGIT Signaling Cascade
| Step | Molecules Involved | Outcome |
| 1. Ligand Binding | TIGIT binds to ligands CD155 (high affinity) or CD112 (lower affinity) on an adjacent cell. medchemexpress.com | Formation of a receptor-ligand complex across the intercellular space. |
| 2. Receptor Clustering | TIGIT molecules form cis-homodimers, which then bind ligands to form a heterotetrameric TIGIT/PVR assembly. nih.gov | Stabilization of the interaction and creation of a signaling hub at the membrane. |
| 3. Signal Initiation | Phosphorylation of the ITIM and ITT-like motifs in the cytoplasmic tail. bmj.com | Creation of docking sites for downstream signaling proteins. |
| 4. Signal Transduction | Recruitment of phosphatases (e.g., SHIP-1) to the phosphorylated motifs. | Inhibition of key activating pathways such as PI3K-Akt and MAPK. researchgate.net |
| 5. Cellular Response | Inhibition of T cell and NK cell activation, cytokine release (e.g., IFN-γ), and cytotoxic activity. mdpi.comresearchgate.net | Suppression of the immune response. |
Cross-Talk with Extracellular Matrix Components
While TIGIT's primary interactions are with protein ligands on the surface of adjacent cells, it operates within the complex environment of the tumor microenvironment (TME) and other tissues, which are structured by the extracellular matrix (ECM). The cross-talk between TIGIT and the ECM is largely indirect, mediated by its primary ligand, CD155.
CD155 has been shown to interact directly with vitronectin, a glycoprotein (B1211001) component of the ECM. scbt.comelabscience.comnih.gov This interaction allows CD155 to function as a cell-matrix adhesion molecule, in addition to its role as a ligand for TIGIT. sonybiotechnology.comnih.gov Therefore, the expression and localization of CD155 can be influenced by the composition of the surrounding ECM. By binding to vitronectin, CD155 can anchor cells to the matrix, which may, in turn, modulate the availability of CD155 for binding to TIGIT on immune cells. scbt.comnih.gov
Furthermore, studies have indicated that high TIGIT expression in the TME is associated with changes in ECM remodeling. biorxiv.org For instance, high levels of TIGIT have been linked to the downregulation of matrix metalloproteinases (MMPs) like MMP2 and MMP14, which are enzymes responsible for degrading ECM components such as collagen. biorxiv.org This suggests that TIGIT signaling may contribute to an immunosuppressive TME by altering the physical structure of the matrix, potentially making it more difficult for effector immune cells to infiltrate the tumor. biorxiv.org The interaction between nectins (the family to which CD155 and CD112 belong) and integrins, which are primary receptors for ECM proteins, further highlights the integrated nature of cell-cell and cell-matrix communication. mdpi.com
Biological Functions and Regulatory Mechanisms of Ti 1 Protein
Role of TI 1 Protein in Fundamental Cellular Processes
The involvement of "this compound" in fundamental cellular processes is primarily understood through its association with Uroplakin 1b, a key component of the urothelium.
Cellular Proliferation and Differentiation Control
While the role of "this compound" directly in controlling cellular proliferation is not extensively documented under this specific name, its association with Uroplakin 1b provides insight into its involvement in cellular differentiation. Uroplakins, including UPIb, are major differentiation products of bladder epithelium, essential for the terminal differentiation of urothelial umbrella cells wikipedia.orgebi.ac.ukwikidata.orgfishersci.caciteab.comebi.ac.uk. The synthesis of uroplakins is a marker of urothelial differentiation, leading to the formation of asymmetric unit membrane (AUM) plaques that strengthen and stabilize the apical surface of urothelial cells wikipedia.orgebi.ac.ukwikidata.orgfishersci.caebi.ac.uk. This process is crucial for the proper development and function of the urothelium fishersci.ca. Studies using organoid systems have investigated the roles of factors like FGF7 and FGF10 in regulating bladder urothelium differentiation, a process in which UPIb plays a critical role fishersci.ca. Loss of Upk1b expression in mouse models can lead to altered cellular composition and affect urinary tract development fishersci.ca.
Specific research findings regarding the direct control of cellular proliferation by a protein explicitly named "this compound" are limited Current time information in PF.. However, proteins within the same family as Uroplakin 1b (4TM family) include leukocyte differentiation markers wikipedia.orgdrugbank.comwikipedia.orgebi.ac.ukmims.comwikidata.orgmpg.defishersci.caciteab.comwikipedia.orgebi.ac.ukguidetopharmacology.org, suggesting potential broader roles in cell development and differentiation processes citeab.com.
Regulation of Apoptosis and Cell Survival
Direct evidence detailing the specific role of a protein named "this compound" in the regulation of apoptosis and cell survival is limited Current time information in PF.. However, the protein identified as "this compound" in Mustela vison is suggested to play roles in the regulation of cellular activities, including apoptosis and immune modulation Current time information in PF..
Research on other proteins, such as SPINK1 (serine peptidase inhibitor, Kazal type 1), which is a trypsin inhibitor, has shown effects on cell proliferation and survival revvity.com. While this protein is mentioned in the context of trypsin inhibitors alongside "TI1 protein" in some search results revvity.comfishersci.ptwikipedia.org, it is not directly identified as the same entity as the "this compound" linked to uroplakins. The mechanisms by which the Mustela vison "this compound" might influence apoptosis or cell survival are not extensively described in the available information Current time information in PF..
Modulations of Immune Response Pathways
The "this compound" in Mustela vison has been studied for its potential implications in immune response Current time information in PF.. Proteins of this nature can play crucial roles in immune modulation Current time information in PF..
In the context of uroplakins, Uroplakin 1a (UPIa), which forms a heterodimer with UPIb (linked to "TI-1 protein"), plays an important role in the pathogenesis of uropathogenic Escherichia coli (UPEC) citeab.comguidetopharmacology.org. UPEC utilizes type 1 fimbriae, specifically the FimH adhesin, to bind to high-mannosylated uroplakin Ia glycoprotein (B1211001) receptors on bladder epithelium, facilitating bacterial attachment and invasion wikidata.orgguidetopharmacology.org. This interaction highlights an indirect involvement of uroplakin-associated proteins, potentially including UPIb ("TI-1 protein"), in the host immune response by serving as a target for pathogens wikidata.orgfishersci.caguidetopharmacology.org.
Contributions to Cellular Homeostasis
Uroplakins, including UPIb, are critical for maintaining the barrier function of the urothelium, which is essential for cellular homeostasis in the urinary tract drugbank.comwikipedia.orgebi.ac.ukmims.comwikidata.orgfishersci.caciteab.comebi.ac.uk. The formation of urothelial plaques by uroplakins prevents the passage of urine substances across the urothelium, thus contributing to the maintenance of cellular integrity and preventing damage drugbank.comwikidata.org. Loss of uroplakin genes in mice can lead to compromised barrier function and related physiological issues fishersci.ca. This barrier function is a significant contribution to cellular homeostasis in the urothelium.
Beyond the urothelium, specific contributions of a protein explicitly named "this compound" to cellular homeostasis in other tissues are not widely documented in the provided search results.
Involvement of this compound in Signaling Cascades
Information regarding the specific involvement of a protein named "this compound" in detailed signaling cascades is limited. However, general roles in signal transduction have been suggested for the Mustela vison protein Current time information in PF..
In the context of Uroplakin 1b ("TI-1 protein"), uroplakins are transmembrane proteins wikipedia.orgdrugbank.comwikipedia.orgebi.ac.ukmims.comwikidata.orgmpg.defishersci.caciteab.comwikipedia.orgebi.ac.ukguidetopharmacology.org and members of the 4TM family, which are known to mediate signal transduction events involved in cell development, activation, growth, and motility citeab.com. While the precise signaling pathways directly initiated or modulated by UPIb under the name "TI-1 protein" are not extensively detailed, its membership in this family suggests a potential role in such processes.
Upstream Regulators and Ligand-Binding Events
The sequences of UPIa and UPIb are described as being almost identical to a hypothetical, TGF beta-inducible , "TI-1 protein" of mink lung epithelial cells wikipedia.orgdrugbank.comwikipedia.orgebi.ac.ukmims.comwikidata.orgmpg.defishersci.caciteab.comwikipedia.orgebi.ac.ukguidetopharmacology.org. This suggests that TGF beta may act as an upstream regulator influencing the expression of this protein in mink lung epithelial cells. TGF beta is a growth factor known to play roles in cellular differentiation, proliferation, and immune function nih.govnih.gov.
Regarding ligand-binding events, Uroplakin Ia, which forms a heterodimer with UPIb, serves as a receptor for the FimH adhesin of uropathogenic E. coli wikidata.orgguidetopharmacology.org. While this is a ligand-binding event involving a uroplakin partner of UPIb, direct ligand-binding events specifically attributed to "this compound" (or UPIb under this name) are not extensively described in the provided information, other than its potential involvement in signal transduction as a member of the 4TM family citeab.com. Members of the 4TM family can interact with other proteins to form complexes possibly involved in signal transduction wikipedia.org.
Research on trypsin inhibitors, also sometimes referred to with "TI" designations revvity.comfishersci.ptwikipedia.org, involves ligand binding to the active site of enzymes like trypsin wikipedia.org. However, this relates to enzymatic inhibition rather than the broader cellular functions outlined for "this compound" in the context of uroplakins or the Mustela vison protein.
Downstream Effectors and Signal Transduction Pathways
As an RNA-binding protein, TIA-1 directly influences the fate and utilization of mRNA molecules, effectively acting downstream of various cellular signals by modulating gene expression outputs. Its key downstream effects are manifested through its control over alternative splicing, translational repression, and mRNA silencing tci-chemical-trading.com. TIA-1 achieves its effects on splicing by interacting with components of the spliceosome, such as recruiting the spliceosome complex to splicing regulatory sequences in target RNAs via interaction with U1-C small nuclear ribonucleoprotein (snRNP) tci-chemical-trading.comuniprot.org. This interaction highlights how TIA-1 integrates into the cellular machinery responsible for processing pre-mRNA into mature transcripts. While not a direct component of classical signal transduction cascades initiated by receptor activation, TIA-1's modulation of mRNA translation and stability directly impacts the levels and types of proteins produced, thereby influencing downstream cellular processes and phenotypes.
Cross-Regulation with Other Signaling Networks
TIA-1's functions are intertwined with several other cellular signaling and regulatory networks. Its involvement in viral immunity demonstrates a clear link to immune signaling pathways tci-chemical-trading.com. Furthermore, TIA-1 has been shown to influence gene expression patterns related to lipid metabolism, suggesting potential cross-talk with metabolic signaling networks tci-chemical-trading.com. Within the realm of RNA processing, TIA-1 exhibits dynamic interaction and exchange with P-bodies, which are distinct cytoplasmic granules involved in mRNA degradation and storage tci-chemical-trading.com. This interaction signifies a level of cross-regulation between stress granules (where TIA-1 is a key component) and other RNA granules, allowing for coordinated control of mRNA fate in response to cellular needs or stress.
Mechanistic Insights into TIA-1 Protein Activity
Mechanistic studies have shed light on how TIA-1 exerts its regulatory control, focusing on its interactions with RNA, its role in complex assembly, and its unique structural properties.
Enzymatic Activities and Substrate Specificity (if applicable)
Based on current research, TIA-1 is primarily known as an RNA-binding protein and does not possess intrinsic enzymatic activity in the conventional sense, such as a kinase or protease. Its functions are mediated through its ability to bind specific RNA sequences and interact with other proteins, thereby influencing the activity of enzymatic complexes like the spliceosome or modulating translational machinery.
Scaffolding Functions and recruitment of Molecular Components
A prominent mechanistic role of TIA-1 is its function as a scaffolding protein, particularly in the formation of stress granules. Stress granules are dynamic cytoplasmic aggregates that form rapidly when cells are exposed to various forms of stress. TIA-1 is a core component of these granules, facilitating the recruitment and sequestration of untranslated mRNAs and various RNA-binding proteins tci-chemical-trading.com. This scaffolding function is crucial for temporarily halting non-essential protein synthesis during stress and triaging mRNAs for storage, translation upon recovery, or degradation. In the context of splicing, TIA-1 acts as a recruiter by interacting with SNRPC/U1-C, promoting the binding of the spliceosomal U1 snRNP to 5' splice sites uniprot.orggenecards.org. This recruitment activity is essential for the proper recognition of splice sites and the subsequent assembly of the spliceosome.
Regulation of Gene Expression at the Post-Translational Level
TIA-1's influence on gene expression extends to the post-translational level through its involvement in translational repression and mRNA silencing tci-chemical-trading.com. By binding to specific RNA sequences, particularly AU-rich elements (AREs) in the 3' untranslated regions (UTRs) of mRNAs, TIA-1 can inhibit their translation into proteins uniprot.org. This provides a rapid mechanism for the cell to reduce the production of specific proteins in response to stimuli. Furthermore, TIA-1 is notable for being a functional prion-like protein tci-chemical-trading.com. This characteristic means that TIA-1 can undergo reversible polymerization or aggregation, a process that is physiologically regulated and contributes to its biological functions, particularly in the formation of stress granules tci-chemical-trading.com. The aggregation state of TIA-1 is likely a key regulatory mechanism controlling its activity and localization within the cell. Research is ongoing to understand how this prion-like behavior is regulated and how it contributes to both normal cellular function and disease tci-chemical-trading.comnih.gov.
Modulation of TIA-1 Protein Function by Environmental Cues
A key aspect of TIA-1's function is its responsiveness to environmental cues, primarily through its central role in the cellular stress response. Various forms of cellular stress, such as heat shock, oxidative stress, or viral infection, trigger the rapid assembly of stress granules, with TIA-1 being a critical nucleating factor tci-chemical-trading.com. The formation of these granules is a dynamic process where TIA-1, along with other RNA-binding proteins and untranslated mRNAs, coalesces into temporary structures tci-chemical-trading.com. This sequestration of mRNAs and translational machinery within stress granules serves to conserve energy and protect essential cellular components during unfavorable conditions. Upon resolution of the stress, stress granules disassemble, and translation of the stored mRNAs can resume. The ability of TIA-1 to participate in this reversible aggregation and granule formation is a direct mechanism by which its function is modulated by the cellular environment, allowing cells to adapt and survive stressful conditions. The formation and recruitment of TIA-1 to stress granules can also be regulated by specific factors, such as Zn²⁺ uniprot.orguniprot.org.
Pathophysiological Roles and Mechanistic Implications of Ti 1 Protein
Association of TI 1 Protein with Disease Mechanisms
Genetic Variations and Mutational Analysis
Mutations within the TIA1 gene, particularly in its C-terminal prion-like domain (PLD), are directly linked to the pathogenesis of several neurodegenerative and muscular disorders. nih.govpnas.org The PLD is essential for the self-aggregation of TIA1, which seeds the formation of stress granules. mdpi.com Pathogenic mutations in this domain often enhance the protein's propensity for liquid-liquid phase separation, leading to the formation of more stable, less dynamic SGs that can evolve into irreversible, toxic aggregates. nih.govwustl.edu
Notable diseases associated with TIA1 mutations include Welander distal myopathy (WDM), amyotrophic lateral sclerosis (ALS), and frontotemporal dementia (FTD). wikipedia.orgnih.gov The founder mutation p.E384K is responsible for WDM, an adult-onset muscular dystrophy prevalent in individuals of Scandinavian descent. nih.govscilifelab.se This specific mutation alters the charge in the C-terminal domain, which is sufficient to modify SG dynamics and promote the accumulation of TIA1 and other SG proteins in muscle tissue. dntb.gov.uanih.govnih.gov In ALS and FTD, a variety of rare mutations have been identified in the TIA1 PLD, such as p.P362L and p.N357S. nih.govjci.org These mutations have been shown to delay the disassembly of stress granules, promoting the sequestration and aggregation of other disease-relevant proteins like TAR DNA-binding protein 43 (TDP-43). nih.gov
| Mutation | Location | Associated Disease(s) | Reported Molecular Effect |
|---|---|---|---|
| p.E384K | Prion-Like Domain | Welander Distal Myopathy (WDM) | Alters SG dynamics; increases TIA1 accumulation in muscle cells. dntb.gov.uascilifelab.senih.gov |
| p.P362L | Prion-Like Domain | Amyotrophic Lateral Sclerosis (ALS), Frontotemporal Dementia (FTD) | Increases propensity for phase separation; delays SG disassembly. nih.gov |
| p.A381T | Prion-Like Domain | Amyotrophic Lateral Sclerosis (ALS) | Impairs stress granule dynamics. nih.gov |
| p.N357S | Prion-Like Domain | Multisystem Proteinopathy (Myodegenerative Phenotype) | Enhances liquid-liquid phase separation; impairs SG clearance. wustl.edujci.org |
Aberrant Expression Patterns in Pathological States
Beyond genetic mutations, the dysregulation of TIA1 and TIAR expression levels is a common feature in various pathological conditions. nih.gov The expression of these proteins can be modulated in a tissue-specific and age-dependent manner, with a general loss of expression observed during aging. nih.gov Altered expression can disrupt cellular homeostasis and contribute to disease progression.
In autoimmune and inflammatory conditions, TIA protein expression is also dysregulated. Aberrant expression of TIA1 and TIAR has been documented in patients with rheumatic diseases, such as systemic lupus erythematosus. nih.gov In immune thyroid diseases, elevated expression of TIA proteins is correlated with excessive apoptosis in thyroid tissues. nih.gov
| Pathological State | Protein | Expression Change | Clinical/Pathological Significance |
|---|---|---|---|
| Esophageal Squamous Cell Carcinoma | TIA1 | Upregulation / Cytoplasmic localization | Associated with worse prognosis and tumor promotion. nih.gov |
| Rheumatic Diseases (e.g., Lupus) | TIA1/TIAR | Aberrant Expression | Associated with the production of autoantibodies. nih.gov |
| Immune Thyroid Diseases | TIA1/TIAR | Upregulation | Correlated with excessive apoptosis in thyroid tissue. nih.gov |
| Breast Cancer | TIAR | Dysregulated | Involved in aberrant splicing, potentially serving as a biomarker. nih.gov |
| Tauopathies (e.g., Alzheimer's) | TIA1 | - | Interaction with tau protein triggers formation of neurotoxic oligomers. nih.gov |
Molecular Mechanisms Underlying this compound-Associated Pathologies
Dysregulation of Cellular Signaling
TIA1 and TIAR are central hubs in the post-transcriptional regulation of genes involved in critical cellular signaling pathways, particularly those related to inflammation and the immune response. nih.govnih.gov By binding to AU-rich elements (AREs) in the 3'-untranslated regions (3'-UTRs) of specific mRNAs, TIA proteins can act as translational repressors, effectively putting a "brake" on the production of potent signaling molecules. nih.govmdpi.com
A primary example is the regulation of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. mdpi.com TIA1 binds to the ARE in TNF-α mRNA, suppressing its translation and preventing excessive inflammation. nih.gov Similarly, TIA1 targets the mRNA of cyclooxygenase-2 (COX-2), another important enzyme in the inflammatory response. mdpi.com In TIA-deficient mice, the lack of this translational repression leads to the development of arthritis, highlighting the protein's crucial role in maintaining immune homeostasis. nih.gov
The function of TIA proteins extends to modulating signaling pathways that control cell proliferation, angiogenesis, and apoptosis. nih.gov For instance, increased expression of TIA1 or TIAR can induce cell-cycle arrest and trigger apoptosis through a p53-dependent pathway. nih.gov In human colon cancer, alternative splicing of TIA1 has been shown to regulate the expression of Vascular Endothelial Growth Factor (VEGF) isoforms, which directly impacts angiogenesis and tumor growth. nih.gov
Altered Protein Homeostasis and Aggregation Phenomena
TIA1 is a cornerstone of the cellular stress response, primarily through its role in nucleating the assembly of stress granules (SGs). wikipedia.orgdntb.gov.ua SGs are dynamic, non-membranous organelles that form when translation initiation is stalled, serving to sequester untranslated mRNAs and associated proteins. rupress.org This process is a critical component of protein homeostasis (proteostasis), allowing cells to conserve energy and prioritize the synthesis of protective proteins during stress. nih.govnih.gov
The assembly of SGs is driven by the prion-like properties of the TIA1 PLD, which facilitates liquid-liquid phase separation. nih.govnih.gov However, mutations in this domain, as seen in ALS and WDM, disrupt the dynamic nature of SGs. nih.govnih.gov These mutant proteins exhibit an increased tendency to aggregate, leading to the formation of SGs that are more solid-like and resistant to disassembly. nih.govnih.gov
This pathological alteration in SG dynamics has profound consequences for proteostasis. The persistent, non-dynamic SGs can trap other proteins, including TDP-43, preventing their normal function and promoting their aggregation into the toxic inclusions that are hallmarks of these neurodegenerative diseases. nih.gov The failure to clear these aberrant SGs can overwhelm cellular degradation pathways like autophagy, leading to proteotoxic stress and eventual cell death. nih.gov Thus, TIA1-associated pathologies are often characterized by a vicious cycle of altered SG dynamics, protein aggregation, and proteostasis collapse.
Impact on Tissue Remodeling and Organ Function
Through their influence on gene expression, TIA proteins affect cellular processes that are fundamental to tissue remodeling and organ function, including cell adhesion, migration, and the regulation of the extracellular matrix. nih.gov Dysregulation of TIA1 can therefore contribute to pathological tissue alterations in diseases like cancer and fibrosis.
TIA proteins modulate the expression of numerous genes involved in angiogenesis, cell-cell signaling, and cytoskeleton organization. nih.govresearchgate.net In cancer, TIA1's ability to control VEGF isoform expression highlights a direct role in the vascular remodeling necessary for tumor growth. nih.gov Furthermore, by regulating inflammatory mediators, TIA proteins indirectly influence the tissue microenvironment. Chronic inflammation, which can be exacerbated by TIA1 dysfunction, is a known driver of tissue remodeling and fibrosis.
The loss of TIA1 function has also been linked to changes in mitochondrial morphology and function. TIA1-deficient cells exhibit elongated mitochondria and altered expression of proteins involved in mitochondrial respiration. nih.gov Since mitochondria are central to cellular bioenergetics and signaling, these alterations can have widespread effects on organ function, particularly in energy-demanding tissues like muscle and brain, contributing to the phenotypes observed in myopathies and neurodegenerative disorders.
Compound and Gene Name Directory
| Name | Type |
| T-cell intracellular antigen 1 (TIA1) | Protein |
| TIA1-related/like protein (TIAR) | Protein |
| TAR DNA-binding protein 43 (TDP-43) | Protein |
| Tumor Necrosis Factor-alpha (TNF-α) | Cytokine |
| Cyclooxygenase-2 (COX-2) | Enzyme |
| p53 | Protein |
| Vascular Endothelial Growth Factor (VEGF) | Protein |
| SKP2 | Protein |
| CCNA2 | Protein |
| U1-C | Splicing Factor |
| SMN2 | Gene |
This compound as a Mechanistic Target for Disease Intervention
The this compound, scientifically known as Thy-1 or CD90, has emerged as a significant mechanistic target for therapeutic intervention across a spectrum of diseases, owing to its multifaceted roles in cellular signaling and pathophysiology. researchgate.net Thy-1 is a glycosylphosphatidylinositol (GPI)-anchored glycoprotein (B1211001) found on the surface of various cell types, where it modulates cell adhesion, migration, differentiation, and survival. researchgate.netfrontiersin.org Its dysregulation is implicated in the progression of fibrotic diseases, cancer, and inflammatory conditions, making it an attractive focal point for the development of novel therapeutic strategies. researchgate.net
The therapeutic potential of targeting Thy-1 stems from its function as a critical signaling hub. It interacts with multiple partners, including integrins, syndecan-4, and other cell surface receptors, to transduce extracellular cues into intracellular responses. frontiersin.org This unique positioning allows for intervention at a key nexus of pathological signaling cascades. By modulating Thy-1 expression or its interactions, it is possible to influence downstream pathways that drive disease processes.
In the context of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF), the loss of Thy-1 expression on fibroblasts is a hallmark of the disease, leading to a pro-fibrotic phenotype. researchgate.netuab.edu This includes increased proliferation, resistance to apoptosis, and enhanced differentiation into myofibroblasts, the primary cells responsible for excessive extracellular matrix deposition. researchgate.net Therefore, strategies aimed at restoring Thy-1 expression or function represent a promising therapeutic avenue. Research has shown that treatment with soluble Thy-1 can reverse the pro-fibrotic effects in lung fibrosis models, highlighting its potential as a disease-modifying agent. researchgate.net
In oncology, the role of Thy-1 is more complex, acting as both a tumor suppressor and a promoter of metastasis depending on the cancer type. researchgate.net This dual role necessitates a nuanced approach to targeting Thy-1 in cancer therapy. For instance, in certain malignancies, Thy-1 promotes metastasis through its interaction with integrins on other cells. researchgate.net In such cases, therapeutic interventions would focus on disrupting this interaction. Conversely, in other cancers where Thy-1 expression is lost, its restoration could be a therapeutic goal.
Furthermore, the Thy-1-integrin interaction is crucial for T-cell activation and leukocyte adhesion, implicating it in immune and inflammatory responses. researchgate.net By targeting this interaction, it may be possible to modulate immune cell activity in autoimmune diseases and other inflammatory conditions. The development of molecules that can specifically block or enhance the Thy-1-integrin signaling axis is an active area of research.
The following table summarizes key research findings related to targeting the this compound (Thy-1) in various disease models.
| Disease Model | Key Research Finding | Therapeutic Implication |
| Idiopathic Pulmonary Fibrosis (IPF) | Loss of Thy-1 expression on lung fibroblasts promotes a pro-fibrogenic phenotype, characterized by increased proliferation and differentiation into myofibroblasts. researchgate.netuab.edu | Restoration of Thy-1 expression or administration of soluble Thy-1 could potentially reverse fibrotic processes. researchgate.net |
| Cancer (Metastasis) | The trans-interaction of Thy-1 with integrins can promote cancer metastasis. researchgate.net | Development of agents that block the Thy-1-integrin interaction may inhibit metastatic spread. |
| Immune Regulation | The interaction between Thy-1 and integrins facilitates T-cell activation and leukocyte adhesion. researchgate.net | Targeting the Thy-1-integrin signaling pathway could modulate immune responses in autoimmune and inflammatory diseases. |
| Cellular Differentiation | Thy-1 influences the differentiation of mesenchymal stem cells (MSCs), promoting osteoblast differentiation while inhibiting adipocyte differentiation. researchgate.net | Manipulation of Thy-1 signaling could be explored in regenerative medicine to direct stem cell fate. |
| Viral Infections | Thy-1 has been identified as a factor that can facilitate the entry of certain viruses, such as human cytomegalovirus (HCMV), into cells through the regulation of micropinocytosis. frontiersin.org | Development of novel inhibitors that block the interaction between viruses and Thy-1 may represent a new antiviral strategy. frontiersin.org |
The intricate signaling networks modulated by Thy-1 present both opportunities and challenges for therapeutic development. A deeper understanding of the context-dependent functions of Thy-1 and its specific binding partners in different disease states is crucial for designing effective and targeted interventions. Future research will likely focus on the development of biologics, small molecules, and gene-based therapies that can precisely modulate Thy-1 signaling to achieve therapeutic benefit while minimizing off-target effects.
Advanced Research Methodologies and Experimental Models for Ti 1 Protein Studies
Genetic and Genomic Approaches for TIA-1 Protein Investigation
Genetic and genomic tools are indispensable for probing the in vivo functions of TIA-1, its regulatory networks, and its impact on cellular phenotypes. These approaches involve manipulating the expression of the TIA1 gene to understand its role in cellular processes such as proliferation, stress response, and apoptosis. mdpi.comnih.gov
Gene Knockout/Knockdown Systems
The reduction or complete elimination of TIA-1 expression is a fundamental strategy to study its function. This is achieved through transient knockdown using RNA interference or permanent knockout using genome editing technologies.
RNA Interference (siRNA/shRNA): Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are widely used to transiently reduce TIA-1 mRNA levels. oncotarget.com In esophageal squamous cell carcinoma (ESCC) cells, siRNA-mediated silencing of TIA-1 was shown to suppress cell proliferation, induce cell cycle arrest at the G1-S checkpoint, and promote apoptosis. oncotarget.com Similarly, shRNA has been used in human embryonic stem cells (hESCs) and HEK293T cells to validate antibody specificity and investigate TIA-1's role in regulating the alternative splicing of other genes, such as SIRT1. biorxiv.orgnih.gov
CRISPR/Cas9 Gene Knockout: The CRISPR/Cas9 system allows for the permanent disruption of the TIA1 gene. Studies using CRISPR-Cas9 to create TIA-1 knockout (KO) cell lines (e.g., in HEK293 cells) have been instrumental. nih.govscbt.comorigene.com Research has shown that while single KO of TIA1 has minor effects on cell proliferation in some contexts, the simultaneous knockout of TIA1 and its related protein, TIAL1, is often lethal, leading to severe mitotic abnormalities and cell cycle arrest. nih.govmdpi.com This indicates a degree of functional redundancy between the two proteins. embopress.org In mouse models, TIA-1 knockout has been used to study its role in neuroinflammation and tauopathy, revealing that loss of TIA-1 can exacerbate neuroinflammatory processes in advanced disease stages. frontiersin.org
Table 1: Examples of Gene Knockout/Knockdown Systems for TIA-1 Studies
| Methodology | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| siRNA | Esophageal Squamous Cell Carcinoma (ESCC) Cells | TIA-1 knockdown suppressed cell proliferation and induced G1-S arrest. | oncotarget.com |
| shRNA | HEK293T Cells | TIA-1 knockdown decreased SIRT1-Exon8 mRNA levels. | nih.gov |
| CRISPR/Cas9 KO | HEK293 Cells | Single TIA-1 KO had minimal effect, but TIA1/TIAL1 double KO was lethal. | nih.gov |
| Gene Targeting KO | Mouse Embryonic Fibroblasts (MEFs) | TIA-1 knockout results in partial embryonic lethality. | embopress.org |
| CRISPR/Cas9 KO | P301S Tauopathy Mouse Model | TIA-1 knockout exacerbated neuroinflammatory responses. | frontiersin.org |
Overexpression and Constitutively Active/Inactive Mutants
Overexpressing wild-type TIA-1 or its mutants is a powerful technique to study its gain-of-function effects and to dissect the roles of its specific domains.
Wild-Type Overexpression: Overexpression of full-length TIA-1 in cells like COS-7 has been shown to repress the expression of co-transfected reporter genes and can induce the formation of stress granules even without an external stressor. molbiolcell.orgnih.gov
Dominant-Negative Mutants: A crucial tool in TIA-1 research is the use of dominant-negative mutants. A TIA-1 mutant that lacks the C-terminal prion-related domain (PRD) fails to be recruited to stress granules. molbiolcell.org Another common mutant lacks the RNA-binding domains (TIA-1ΔRRM). rupress.org When overexpressed, this mutant acts as a dominant-negative inhibitor, preventing the assembly of stress granules by sequestering interacting proteins. nih.govrupress.org This has been pivotal in demonstrating that the RNA-binding activity of TIA-1 is essential for sequestering untranslated mRNAs into stress granules. rupress.org
Domain-Specific Mutants: Researchers also express individual domains of TIA-1 to study their specific functions. For instance, expressing the PRD alone revealed that it forms aggregates that can be recruited to SGs and can induce a heat shock response. molbiolcell.org Conversely, expressing the RNA-binding domains (RBDs) alone, without the PRD, was sufficient to rescue the translational repression of certain target mRNAs, indicating that the PRD is not required for this specific function. nih.gov
Table 2: Key TIA-1 Mutants and Their Applications in Research
| Mutant Construct | Description | Key Application/Finding | Reference(s) |
|---|---|---|---|
| Wild-Type TIA-1 | Full-length TIA-1 protein. | Induces stress granule formation and represses reporter gene expression when overexpressed. | molbiolcell.orgnih.gov |
| TIA-1ΔRRM | Lacks the RNA Recognition Motifs. | Acts as a dominant-negative inhibitor of stress granule formation. | rupress.org |
| TIA-1 PRD | Contains only the C-terminal Prion-Related Domain. | Forms aggregates, is recruited to SGs, and induces HSP70 expression. | molbiolcell.org |
| TIA-1 RBD | Contains the RNA-Binding Domains but lacks the PRD. | Sufficient to rescue translational repression of 5'TOP mRNAs. | nih.gov |
Reporter Gene Assays for Transcriptional Activity
Reporter gene assays are essential for quantifying the effect of TIA-1 on the translation of specific target mRNAs. gbiosciences.com These assays typically involve cloning the 3'-untranslated region (3'UTR) or 5'UTR of a putative TIA-1 target mRNA downstream of a reporter gene, such as luciferase. biorxiv.org
The resulting plasmid is co-transfected into cells with a vector expressing TIA-1 (or a specific mutant), and the reporter activity is measured. A decrease in luciferase activity would suggest that TIA-1 acts as a translational repressor for that specific mRNA, a common finding for targets like TNF-α. embopress.org Conversely, an increase in activity can also occur. For example, reporter assays were used to show that TIA-1 promotes the translation of mRNAs encoding key transcription factors like FOXP1 and the pro-survival protein Mcl1 by binding to their 3'UTRs. biorxiv.orgnih.gov These experiments are crucial for validating direct regulatory interactions identified through broader transcriptomic studies. biorxiv.org
Biochemical and Biophysical Characterization Techniques
Understanding the molecular mechanisms of TIA-1 function requires detailed in vitro analysis of the protein's structure, stability, and interactions with RNA.
Protein Expression and Purification Strategies
High-yield production of pure, recombinant TIA-1 is a prerequisite for most biochemical and biophysical studies.
Expression Systems: Escherichia coli is the most common host for expressing full-length TIA-1 and its isolated domains. oup.comnih.gov The protein is often fused with an affinity tag, such as a poly-histidine (His-tag) or Maltose-Binding Protein (MBP), to facilitate purification. nih.govoup.comresearchgate.net In some cases, to ensure proper folding and for studies requiring post-translational modifications, in vitro transcription/translation systems like the wheat germ expression system are used. abnova.comnovusbio.com Mammalian and baculovirus-insect cell systems are also available for recombinant protein production. sinobiological.com
Purification Methods: The purification protocol typically involves a multi-step process. The first step is affinity chromatography, where the cell lysate is passed over a resin that specifically binds the fusion tag (e.g., Ni-NTA agarose (B213101) for His-tags or amylose (B160209) resin for MBP-tags). oup.comoup.com Following elution, the affinity tag is often cleaved off using a specific protease like TEV (Tobacco Etch Virus) protease. oup.compnas.org A final size-exclusion chromatography (gel filtration) step is commonly performed to separate the tag from the protein and to isolate monodisperse, properly folded TIA-1. oup.com
Table 3: Common Strategies for Recombinant TIA-1 Production
| Expression System | Fusion Tag | Purification Steps | Reference(s) |
|---|---|---|---|
| E. coli | N-terminal His-tag | Ni-NTA affinity chromatography, TEV protease cleavage, size-exclusion chromatography. | oup.comresearchgate.net |
| E. coli | MBP-tag | Amylose resin affinity chromatography. | oup.com |
| Wheat Germ (in vitro) | N-terminal GST-tag | Glutathione Sepharose affinity chromatography. | abnova.comnovusbio.com |
Spectroscopic Techniques (e.g., Circular Dichroism, Fluorescence)
Spectroscopic methods provide powerful insights into the structural features and molecular interactions of TIA-1.
Fluorescence Spectroscopy: This technique is highly versatile for studying TIA-1.
Intrinsic Tryptophan Fluorescence: TIA-1 contains tryptophan residues whose fluorescence emission is sensitive to their local environment. nih.gov Changes in intrinsic fluorescence can be monitored to detect conformational changes that occur upon RNA binding or protein aggregation. acs.org
Fluorescence Anisotropy: This method is used to quantify the binding affinity between TIA-1 and fluorescently-labeled RNA or DNA oligonucleotides. oup.comnih.gov As the larger protein binds to the small, fluorescently-labeled nucleic acid, the complex tumbles more slowly in solution, leading to an increase in fluorescence anisotropy. By titrating the protein and measuring this change, a dissociation constant (KD) can be determined, providing a quantitative measure of binding strength. nih.govresearchgate.net
Thioflavin T (ThT) Fluorescence: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid-like fibril structures. ThT fluorescence assays are used to monitor the kinetics of TIA-1 aggregation and fibril formation over time, a process relevant to its role in neurodegenerative diseases. oup.comacs.org
Table 4: Application of Spectroscopic Techniques in TIA-1 Research
| Technique | Application | Key Information Obtained | Reference(s) |
|---|---|---|---|
| Circular Dichroism (CD) | Secondary structure analysis | Confirmation of RRM domain folding; assessment of structural stability under different pH conditions. | nih.govnih.govoup.com |
| Fluorescence Anisotropy | RNA/DNA binding assays | Quantitative measurement of binding affinity (KD) between TIA-1 and nucleic acids. | oup.comnih.govresearchgate.net |
| Intrinsic Trp Fluorescence | Conformational change analysis | Detection of structural changes upon RNA binding or aggregation. | nih.govacs.org |
| Thioflavin T (ThT) Assay | Aggregation/fibril monitoring | Measurement of the kinetics of amyloid-like fibril formation. | oup.comacs.org |
Mass Spectrometry-Based Proteomics for Post-Translational Modification Analysis
Mass spectrometry (MS)-based proteomics has become an indispensable tool for identifying and characterizing post-translational modifications (PTMs) of the TIA1 protein. This technique allows for the precise mapping of modification sites and the quantification of their abundance, offering critical clues about the regulation of TIA1 function.
Peptide mapping, a key MS-based method, is utilized to verify the amino acid sequence of TIA1 and to pinpoint the locations of PTMs. enovatia.com This is achieved by digesting the protein with proteases and then analyzing the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). enovatia.com This detailed analysis can reveal modifications such as phosphorylation and acetylation. enovatia.comuniprot.org For instance, studies have shown that TIA1 is phosphorylated by FASTK, a modification that occurs following FAS ligation during apoptosis, preceding DNA fragmentation. uniprot.org
Furthermore, proteomic analyses, such as two-dimensional differential in-gel electrophoresis (2D-DIGE) combined with mass spectrometry, have been employed to identify changes in protein expression associated with altered TIA1 levels. csic.es This approach has revealed that the downregulation of TIA proteins leads to changes in the expression of proteins involved in metabolic processes, detoxification, and proteostasis. csic.es
Table 1: Mass Spectrometry-Based Proteomics in TIA1 Research
| Technique | Application for TIA1 | Key Findings |
|---|---|---|
| Peptide Mapping (LC-MS/MS) | Identification and localization of post-translational modifications. | Confirmed phosphorylation by FASTK during apoptosis. uniprot.org |
Isothermal Titration Calorimetry and Surface Plasmon Resonance for Interaction Kinetics
Understanding the binding affinities and kinetics of TIA1 with its molecular partners, such as RNA and other proteins, is crucial for deciphering its function. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are two powerful biophysical techniques used for this purpose.
ITC directly measures the heat changes that occur upon the binding of molecules, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.govembrapa.br Researchers have used ITC to characterize the binding of TIA1's RNA recognition motifs (RRMs) to specific RNA sequences. For example, ITC studies have shown that the tandem RRM2 and RRM3 domains of TIA1 bind to pyrimidine-rich RNA sequences, such as those found in the FAS pre-mRNA, with nanomolar affinities. nih.govresearchgate.net These studies have also revealed the stoichiometry of these interactions. nih.gov
SPR, on the other hand, is a label-free optical technique that monitors the binding of an analyte to a ligand immobilized on a sensor surface in real-time. nih.gov This allows for the determination of association (ka) and dissociation (kd) rate constants, in addition to the binding affinity. nih.gov SPR has been instrumental in studying the kinetics of TIA1 and its homolog TIAR binding to various RNA and DNA targets. mdpi.comnih.gov These studies have confirmed that the RRM2 domain is the primary mediator of binding to U-rich RNA sequences and have highlighted the importance of the linker region C-terminal to RRM2 for high-affinity interactions. nih.gov
Table 2: ITC and SPR Analysis of TIA1 Interactions
| Technique | TIA1 Interaction Studied | Key Findings |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Binding of TIA1-RRM2,3 to fas_16 and U9 RNAs. nih.gov | RRM2,3 binds to pyrimidine-rich RNAs with nanomolar affinities. nih.govresearchgate.net |
Cellular and Molecular Imaging Approaches
Visualizing the dynamic behavior of TIA1 within living cells is essential for understanding its role in cellular processes like stress granule formation. A variety of advanced imaging techniques are employed to track TIA1's subcellular localization and its interactions with other proteins.
Immunofluorescence and Live-Cell Imaging for Subcellular Localization
Immunofluorescence microscopy is a widely used technique to visualize the subcellular localization of TIA1. researchgate.net This method uses antibodies that specifically bind to TIA1, which are then detected with fluorescently labeled secondary antibodies. beckman.combiocompare.combiosb.comthermofisher.com Studies using immunofluorescence have shown that TIA1 is predominantly localized in the nucleus under normal conditions but rapidly translocates to the cytoplasm and accumulates in stress granules upon cellular stress, such as heat shock or oxidative stress. researchgate.netnih.govnih.gov
Live-cell imaging, often utilizing fluorescently tagged proteins like Green Fluorescent Protein (GFP)-TIA1, allows for the real-time observation of TIA1 dynamics in living cells. nih.govrupress.orgbiologists.com This approach has been crucial in demonstrating the dynamic shuttling of TIA1 between the nucleus and the cytoplasm and its recruitment to stress granules. nih.govrupress.org For example, live-cell imaging has been used to monitor the formation and disassembly of stress granules containing TIA1 in response to various stressors. nih.govresearchgate.net
Förster Resonance Energy Transfer (FRET) for Protein-Protein Interactions
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying protein-protein interactions in living cells. FRET occurs when two fluorescent molecules are in close proximity (typically 1-10 nanometers), and the emission spectrum of one molecule (the donor) overlaps with the excitation spectrum of the other (the acceptor). researchgate.net Studies have utilized FRET to investigate the interactions of TIA1 with other RNA-binding proteins. For instance, FRET has been used to show that TIA1 can form homomeric and heteromeric complexes with other proteins, and these interactions can be modulated by cellular signaling events. researchgate.netnih.gov FRET-based assays have also indicated that zinc ions can promote the multimerization of TIA1, which may play a role in the formation of stress granules. frontiersin.org
Advanced Microscopy Techniques (e.g., Super-Resolution Microscopy)
Super-resolution microscopy techniques, which overcome the diffraction limit of conventional light microscopy, are providing unprecedented detail about the organization of TIA1 within cellular structures. These methods have been used to visualize the fine structure of TIA1-containing stress granules. pnas.orgresearchgate.net For example, super-resolution microscopy has revealed that at low concentrations, both tau and TIA1 are diffusely distributed within droplets, while at higher concentrations of TIA1, tau forms distinct microdomains within a TIA1 shell. researchgate.net This suggests a complex internal organization within these membraneless organelles.
Computational and Systems Biology Modeling
Computational and systems biology approaches are increasingly being used to model the complex behavior of TIA1 and its role in cellular networks. These models integrate experimental data to simulate and predict the dynamics of TIA1-mediated processes.
In silico models are being developed to understand the effects of mutations in TIA1 on its function and to predict how these mutations might contribute to disease. researchgate.net For example, computational approaches are being used to analyze the impact of specific mutations on the propensity of TIA1 to aggregate. researchgate.net
Furthermore, systems biology approaches, which analyze large-scale datasets from techniques like RNA-Seq and proteomics, are being used to map the network of genes and proteins that are regulated by TIA1. csic.esnih.gov These studies are helping to build comprehensive models of how TIA1 functions as a master regulator of gene expression, influencing processes such as alternative splicing and cell cycle progression. nih.gov For instance, computational pipelines have been used to identify differential alternative splicing events that occur when TIA1 expression is altered. nih.gov A micellar model of full-length TIA1 has also been proposed, where the RNA recognition motifs are structured and available for binding, while the termini are disordered, which may be relevant to the formation of stress granules. pnas.orgnih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| T-cell intracellular antigen 1 (TIA1) |
| FASTK |
| Green Fluorescent Protein (GFP) |
| Tau |
In Silico Structure Prediction and Docking Analyses
Computational methods are invaluable for predicting the three-dimensional structure of TRAF1 and its interactions with other molecules.
Structure Prediction: While TRAF1 lacks a definitive N-terminal domain, its C-terminal TRAF domain is responsible for interactions with receptors and other signaling proteins. mdpi.com Researchers have created models of the full-length TRAF structure, suggesting that the N-terminal part of TRAF1 may be a flexible loop. mdpi.com The TRAF domain itself is predicted to form a functional trimer. mdpi.com Advanced tools like AlphaFold2 and GalaxyWeb have been used to predict the structures of proteins that interact with TRAF1, such as the Epstein-Barr virus Latent Membrane Protein 1 (LMP1). acs.orgbiorxiv.org These predictions are crucial for understanding how TRAF1 engages with its binding partners. acs.org
Docking Analyses: Molecular docking simulations are employed to predict how TRAF1 binds to other proteins or small molecules. For instance, docking studies have investigated the binding of peptides from the TNFR family to TRAF proteins. researchgate.net These analyses help in identifying the key residues involved in the interaction. The structural analysis of the TRAF1-TANK complex has revealed a novel "PxQxT" binding motif, providing insights into the molecular basis of their interaction. mdpi.com Such in silico approaches can also be used to identify potential small molecule inhibitors that could disrupt TRAF1 interactions, which is valuable for drug discovery. researchgate.net
Network Analysis of Protein-Protein Interaction Data
Understanding the complex web of interactions involving TRAF1 is crucial for deciphering its role in cellular processes.
Interaction Mapping: Protein-protein interaction (PPI) network analysis is a systems-based approach to map the connections between TRAF1 and its partners. biorxiv.org These networks are constructed using data from various experimental techniques, such as yeast two-hybrid screens and co-immunoprecipitation, combined with computational predictions. biorxiv.orgfrontiersin.org Such analyses have identified TRAF1 as a key hub in networks associated with conditions like non-alcoholic fatty liver disease and autism spectrum disorder. biorxiv.orgresearchgate.net
Functional Modules: By analyzing the topology of these networks, researchers can identify functional modules or clusters of interacting proteins. biorxiv.org For example, TRAF1 is known to form a heterodimeric complex with TRAF2, which is essential for activating downstream signaling pathways like NF-κB and MAPK8/JNK. nih.gov Network analysis helps to visualize and understand how TRAF1, in concert with other proteins like TRAF2 and cIAPs (cellular inhibitors of apoptosis protein), regulates cellular outcomes. frontiersin.orgnih.gov
Mathematical Modeling of Signaling Pathways Involving TRAF1 Protein
Mathematical models are developed to simulate the dynamics of signaling pathways and to understand the quantitative aspects of TRAF1's function.
Dynamic Pathway Simulation: These models often use ordinary differential equations (ODEs) to describe the changes in concentrations of signaling molecules over time. benthamopenarchives.comnih.gov Researchers have constructed mathematical models of the NF-κB signaling pathway that incorporate TRAF1. nih.govworktribe.com These models can simulate the interplay between the canonical and non-canonical NF-κB pathways, where TRAF1 plays a crucial role in coupling these two branches. nih.govresearchgate.net
Predictive Insights: By adjusting parameters within the model, scientists can predict how changes in TRAF1 levels or its interactions might affect signaling outcomes. worktribe.com For example, a model of TNFα-induced NF-κB signaling was improved by including TRAF1, FLIP, and MEKK3, leading to a more detailed and consistent description of the pathway. benthamopenarchives.com These models are validated against experimental data and provide a powerful tool to understand the regulatory logic of TRAF1-mediated signaling. nih.gov
In vitro and Ex vivo Experimental Models
A variety of in vitro and ex vivo models are instrumental in studying the biological functions of TRAF1 in a controlled environment.
Cell Culture Systems (Primary and Immortalized Cell Lines)
Cell cultures are a fundamental tool for investigating the molecular biology of TRAF1.
Immortalized Cell Lines: Various human and murine cell lines are used to study TRAF1. For example, human monocytic cell lines like THP-1 and U937, as well as lung adenocarcinoma cell lines A549 and H441, have been used to investigate the induction of TRAF1 expression by stimuli like TNF-α. atsjournals.orgnih.gov HEK 293 cells are commonly used for overexpression studies to examine TRAF1's interactions and effects on signaling pathways. researchgate.netplos.org The B-cell line A20.2J has been a valuable model for studying the role of TRAF1 in CD40 signaling. aai.org
Primary Cells: To study TRAF1 in a more physiologically relevant context, researchers use primary cells isolated directly from tissues. Studies have utilized primary monocytes from human peripheral blood to examine how genetic variants affect TRAF1 expression. nih.gov Murine bone marrow-derived macrophages and endothelial cells have been used to investigate the role of TRAF1 in inflammation and atherosclerosis. ahajournals.org
Organoid and 3D Culture Models
Three-dimensional (3D) culture systems offer a more complex and physiologically relevant environment compared to traditional 2D cultures. frontiersin.orgnih.gov
Spheroids and Organoids: These models, which can be derived from cell lines or primary tissues, better mimic the spatial architecture and microenvironment of native tissues. frontiersin.orgthermofisher.com Lung organoids, for instance, can replicate the structure and heterogeneity of lung tumors, providing a powerful platform for studying the role of proteins like TRAF1 in cancer biology. frontiersin.org Intestinal organoids are useful for studying gut inflammation and the effects of the microbiome, processes where TRAF1 is implicated. moleculardevices.com Patient-derived organoids (PDOs) are particularly valuable as they preserve the characteristics of the original tumor and can be used to model responses to therapies like immune checkpoint blockade. nih.govmoleculardevices.com
Recapitulating Complexity: 3D models can recreate crucial aspects of the in vivo environment, such as cell-cell and cell-matrix interactions, which are often lost in 2D cultures. nih.govsigmaaldrich.com This complexity is essential for studying the multifaceted roles of signaling adapter proteins like TRAF1. nih.gov
Ex vivo Tissue Explant Models
Ex vivo models involve the culture of intact tissue fragments, preserving the native 3D architecture and cellular diversity. nih.gov
Preserving Tissue Integrity: This technique allows for the study of cells within their natural microenvironment. nih.gov For example, an ex vivo skin explant model has been developed to track melanocyte differentiation and the emergence of melanoma-like aggregates, a context where TRAF1 has been identified as an inflammatory-related gene. biorxiv.org Adipose tissue explants have been used to study the secretion of adipokines and the tissue's response to inflammatory stimuli like TNF-α, a pathway where TRAF1 is a key player. plos.org
Disease and Development Modeling: Bone explant models, such as those from femoral heads or calvaria, are used to study bone development and metabolism. nih.gov Skin tissue cultures have been maintained for extended periods to study processes like wound healing and apoptosis. researchgate.net These models provide a valuable platform for investigating the function of proteins like TRAF1 in complex biological processes that are difficult to replicate in simplified cell culture systems. nih.govresearchgate.net
Table of Compound and Protein Names
| Name | Full Name |
| A20 | Tumor necrosis factor, alpha-induced protein 3 |
| cIAP | Cellular inhibitor of apoptosis protein |
| FLIP | FLICE-like inhibitory protein |
| IKK2 | Inhibitor of nuclear factor kappa-B kinase subunit beta |
| LMP1 | Latent Membrane Protein 1 |
| MAPK8/JNK | Mitogen-activated protein kinase 8 |
| MEKK3 | Mitogen-activated protein kinase kinase kinase 3 |
| NF-κB | Nuclear factor kappa-light-chain-enhancer of activated B cells |
| NIK | NF-kappa-B-inducing kinase |
| TANK | TRAF family member-associated NF-kappa-B activator |
| TNF-α | Tumor necrosis factor-alpha |
| TNFR | Tumor necrosis factor receptor |
| TRAF1 | TNF receptor-associated factor 1 |
| TRAF2 | TNF receptor-associated factor 2 |
Future Research Directions and Translational Implications of Ti 1 Protein Studies
Elucidation of Novel Regulatory Mechanisms of TI 1 Protein
Future research will likely focus on unraveling the intricate regulatory networks that govern TIA1 function. While it is known that TIA1's activity is modulated by interactions with other proteins and RNA molecules, the complete picture of its regulation is far from understood. oup.comuniprot.org
Key areas of future investigation include:
Post-Translational Modifications: Investigating how modifications like phosphorylation, ubiquitination, and others impact TIA1's subcellular localization, its affinity for RNA, and its role in stress granule formation will be crucial. oup.comfrontiersin.org Understanding these modifications could reveal new ways to control TIA1 activity.
Interaction with MicroRNAs: The interplay between TIA1 and microRNAs in regulating gene expression is an emerging area of interest. tandfonline.com Further studies are needed to determine the extent of this interaction and its functional consequences.
Upstream Signaling Pathways: Identifying the full spectrum of signaling pathways that converge on TIA1 is essential. For instance, the activation of kinases that phosphorylate eukaryotic initiation factor 2 (eIF2) is a known trigger for TIA1-mediated stress granule formation, but other upstream regulators likely exist. mdpi.com
Identification of Uncharacterized Functional Roles
While TIA1 is well-established as a regulator of splicing and translation, its involvement in other cellular processes is an active area of research. uniprot.orgwikipedia.org Many proteins that interact with TIA1 remain uncharacterized, hinting at undiscovered functions. ispub.comscirp.orgals-journal.com
Potential new roles for TIA1 that warrant further exploration include:
Mitochondrial Homeostasis: Recent studies have suggested a link between TIA1 and mitochondrial morphology and respiration. csic.es Delving deeper into this connection could uncover a role for TIA1 in metabolic regulation and cellular bioenergetics.
DNA Repair and Genome Stability: TIA1's interaction with proteins involved in DNA repair suggests a potential role in maintaining genomic integrity. ispub.com
Fear Memory and Synaptic Plasticity: Emerging evidence indicates that TIA1 can modulate stress-dependent synaptic plasticity in the hippocampus, suggesting a role in cognitive processes like fear memory. nih.gov
Development of Mechanistic Probes and Tools for this compound Studies
To dissect the complex functions of TIA1, the development of sophisticated molecular tools is paramount. These tools will enable researchers to probe TIA1's activities with greater precision.
Future tool development should focus on:
Small Molecule Inhibitors and Activators: The identification of specific small molecules that can either inhibit or enhance TIA1's functions, such as its multimerization or RNA binding, would be invaluable for both research and therapeutic purposes. columbia.educolumbia.edu
Advanced Imaging Probes: The creation of novel fluorescent and other imaging probes will allow for the real-time visualization of TIA1 dynamics within living cells, providing insights into its role in processes like stress granule formation and dissolution. ul.ieacs.org
Mechanism-Based Probes: Designing probes that are activated by the enzymatic machinery of the cell or by specific cellular states can provide a more targeted way to study TIA1 function in its native environment. ul.iefrontiersin.org
Integration of this compound into Multi-Omics and Systems Biology Frameworks
Understanding the full impact of TIA1 requires a holistic approach that integrates data from various "omics" platforms. azolifesciences.com A systems biology perspective will be crucial for constructing comprehensive models of TIA1's regulatory networks. nih.govresearchgate.net
Key aspects of this integrated approach include:
Multi-Omics Data Integration: Combining genomics, transcriptomics, proteomics, and metabolomics data will provide a multi-layered view of how TIA1 influences cellular processes. biorxiv.orgfrontiersin.org
Network Biology: Constructing and analyzing protein-protein and protein-RNA interaction networks will help to identify key hubs and modules centered around TIA1. pnas.org
Computational Modeling: Developing predictive models of TIA1 function will allow researchers to simulate the effects of perturbations and generate new hypotheses for experimental validation. pnas.org
Fundamental Mechanistic Insights for Future Therapeutic Strategy Development
The central role of TIA1 in cellular stress responses and its association with various diseases, including neurodegenerative disorders and cancer, make it an attractive target for therapeutic intervention. columbia.edufrontiersin.org A deep understanding of its fundamental mechanisms is a prerequisite for designing effective and safe therapies.
Future therapeutic strategies could be based on:
Targeting TIA1 Aggregation: In diseases like amyotrophic lateral sclerosis (ALS) and certain myopathies, mutations in TIA1 can lead to the formation of pathogenic protein aggregates. mdpi.compnas.org Developing drugs that prevent or reverse this aggregation is a promising therapeutic avenue. columbia.educolumbia.edu
Modulating TIA1-Mediated Splicing: By influencing the alternative splicing of key genes, such as the Fas receptor, TIA1 plays a role in apoptosis. uniprot.orgwikipedia.org Modulating this activity could be beneficial in diseases where apoptosis is dysregulated.
Improving the Therapeutic Index: A critical consideration in drug development is the therapeutic index, which is the ratio between the toxic dose and the therapeutic dose of a drug. nih.govnih.gov Strategies that specifically target disease-associated forms of TIA1 or its pathological activities will be essential for developing therapies with a favorable safety profile. biorxiv.org
Q & A
Basic Research Questions
Q. How should researchers design experiments to investigate the functional roles of TI 1 protein in cellular pathways?
- Methodological Answer :
- Begin with bioinformatics tools (e.g., ProteINSIDE) to predict functional annotations, secreted protein status, and protein-protein interaction (PPI) networks from databases like IntAct and BioGrid .
- Use in vitro assays (e.g., co-immunoprecipitation or pull-down assays) to validate interactions. Ensure experimental controls include knockouts or siRNA-mediated TI 1 depletion to establish causality .
- For localization studies, combine immunofluorescence with subcellular fractionation, referencing protocols from NIH preclinical guidelines to ensure reproducibility .
Q. What are the essential steps for characterizing this compound expression and post-translational modifications?
- Methodological Answer :
- Perform Western blotting with antibodies validated for specificity (e.g., using TI 1 knockout cell lines as negative controls).
- Employ mass spectrometry to identify post-translational modifications (PTMs). Use databases like UniProt to cross-reference identified PTMs with known functional domains .
- For quantitative analysis, integrate label-free proteomics or SILAC (stable isotope labeling by amino acids in cell culture) workflows, ensuring statistical rigor through triplicate runs .
Advanced Research Questions
Q. How can contradictory data on this compound’s role in disease models be resolved?
- Methodological Answer :
- Conduct comparative meta-analysis of datasets (e.g., GEO, ProteomeXchange) to identify context-dependent variables (e.g., tissue specificity, disease stage).
- Apply orthogonal validation (e.g., CRISPR-Cas9 editing followed by RNA-seq and proteomics) to confirm observed effects.
- Use systems biology models to integrate contradictory findings into a unified hypothesis, such as TI 1’s dual roles in homeostasis and stress responses .
Q. What strategies are effective for mapping this compound’s interaction networks in dynamic cellular states?
- Methodological Answer :
- Implement time-resolved crosslinking mass spectrometry to capture transient interactions during cell cycle progression or stress responses .
- Combine affinity purification-MS (AP-MS) with proximity-dependent biotinylation (e.g., BioID) for high-resolution spatial-temporal interaction maps .
- Validate interactions using structural predictions (e.g., AlphaFold2) to assess binding interface feasibility, cross-referenced with experimental data .
Q. How can researchers address challenges in structural analysis of this compound due to its intrinsic disorder?
- Methodological Answer :
- Use nuclear magnetic resonance (NMR) or cryo-EM to resolve flexible regions, prioritizing constructs with stabilized domains via mutagenesis or ligand binding .
- Apply molecular dynamics simulations to predict conformational changes under physiological conditions.
- Cross-validate findings with circular dichroism (CD) or small-angle X-ray scattering (SAXS) to confirm disorder-to-order transitions .
Data Analysis & Reproducibility
Q. What computational pipelines are recommended for integrating multi-omics data on this compound?
- Methodological Answer :
- Use R/Bioconductor packages (e.g., limma, DESeq2) for differential expression analysis. For network integration, employ tools like Cytoscape with TI 1-centric subnetworks .
- Leverage APIs (e.g., Proteins API) to retrieve and harmonize data across repositories (e.g., PDB, UniProt) for meta-analyses .
- Document workflows using Jupyter Notebooks or RMarkdown to ensure reproducibility, adhering to NIH reporting standards .
Q. How should researchers manage conflicting functional annotations of this compound across databases?
- Methodological Answer :
- Prioritize manually curated databases (e.g., UniProt, STRING) over automated predictions. Annotate discrepancies in supplemental materials with evidence weights (e.g., experimental vs. computational support) .
- Conduct gene ontology (GO) enrichment analysis to identify overrepresented functions, using tools like DAVID or PANTHER .
Ethical & Reporting Considerations
Q. What ethical guidelines apply to studies involving this compound in preclinical models?
- Methodological Answer :
- Follow ARRIVE 2.0 guidelines for animal studies, including detailed reporting of sample sizes, randomization, and blinding .
- For human-derived data, ensure compliance with GDPR or HIPAA, anonymizing datasets before public deposition .
Q. How can researchers ensure reproducibility when sharing this compound-related data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
